3-Chloropyridine-2,6-diamine
Overview
Description
3-Chloropyridine-2,6-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where two amino groups are attached at the 2nd and 6th positions, and a chlorine atom is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropyridine-2,6-diamine can be synthesized through several methods. One common approach involves the chlorination of 2,6-diaminopyridine. This reaction typically uses chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 3rd position of the pyridine ring .
Another method involves the nucleophilic substitution of 3-chloropyridine with ammonia or amines to introduce the amino groups at the 2nd and 6th positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-2,6-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nucleophiles like hydroxyl groups, alkyl groups, or other halogens
Major Products Formed
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloropyridine-2,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloropyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups on the pyridine ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function . This compound can also participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorinated pyridine with a chlorine atom at the 2nd position.
3-Chloropyridine: Similar to 3-chloropyridine-2,6-diamine but lacks the amino groups.
2,6-Diaminopyridine: A pyridine derivative with amino groups at the 2nd and 6th positions.
Uniqueness
This compound is unique due to the presence of both chlorine and amino groups on the pyridine ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloropyridine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYWXNJJYONCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483049 | |
Record name | 3-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-85-4 | |
Record name | 3-Chloro-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54903-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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